PEG13-Tos
Overview
Description
PEG13-Tos is a compound that belongs to the class of polyethylene glycol derivatives. It contains a hydroxyl group and a tosyl group. The hydrophilic polyethylene glycol spacer increases solubility in aqueous media. The hydroxyl group enables further derivatization or replacement with other reactive functional groups, while the tosyl group is a very good leaving group for nucleophilic substitution reactions .
Mechanism of Action
Target of Action
PEG13-Tos is a PEG derivative containing a hydroxyl group and a tosyl group . The primary target of this compound is the long non-coding RNA (LncRNA) Peg13 . LncRNA Peg13 has been demonstrated to protect against neurological diseases .
Mode of Action
This compound interacts with its target, LncRNA Peg13, through a mechanism known as the competing endogenous RNA (ceRNA) axis . In this mechanism, Peg13 serves as a sponge for miR-20a-5p to increase the expression of X chromosome-linked inhibitor of apoptosis (XIAP), a downstream target of miR-20a-5p .
Biochemical Pathways
The Peg13/miR-20a-5p/XIAP ceRNA axis is the primary biochemical pathway affected by this compound . This pathway plays a crucial role in the progression of hypoxic-ischemic brain damage (HIBD) and other neurological diseases . By sponging miR-20a-5p, Peg13 upregulates XIAP, which in turn alleviates HIBD in neonatal mice .
Pharmacokinetics
The hydrophilic PEG spacer in this compound increases its solubility in aqueous media . This property, along with the presence of a hydroxyl group that enables further derivatization or replacement with other reactive functional groups, influences the compound’s absorption, distribution, metabolism, and excretion (ADME) properties . .
Result of Action
The result of this compound’s action is the alleviation of HIBD in neonatal mice . This is achieved through the anti-apoptotic function of Peg13, which suppresses XIAP expression by sponging miR-20a-5p .
Action Environment
The action of this compound is influenced by environmental factors such as the presence of oxygen and glucose . For instance, the expression of Peg13 is reduced in mouse hippocampal neurons during oxygen-glucose deprivation (OGD) . .
Biochemical Analysis
Biochemical Properties
It is known that PEG derivatives, including PEG13-Tos, can interact with various biomolecules due to their hydrophilic nature
Cellular Effects
Research on similar PEG derivatives suggests that they can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Preparation Methods
Synthetic Routes and Reaction Conditions
PEG13-Tos is typically synthesized through a multi-step process involving the reaction of polyethylene glycol with p-toluenesulfonyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include maintaining the reaction mixture at a low temperature to prevent side reactions .
Industrial Production Methods
In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The product is then purified using techniques such as column chromatography or recrystallization .
Chemical Reactions Analysis
Types of Reactions
PEG13-Tos undergoes various types of chemical reactions, including:
Nucleophilic Substitution Reactions: The tosyl group is a good leaving group, making this compound highly reactive in nucleophilic substitution reactions. .
Oxidation and Reduction Reactions: The hydroxyl group in this compound can be oxidized to form aldehydes or carboxylic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and sodium methoxide are commonly used. .
Oxidation: Reagents like potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Major Products Formed
Nucleophilic Substitution: The major products are substituted polyethylene glycol derivatives, depending on the nucleophile used
Oxidation: The major products are aldehydes or carboxylic acids.
Reduction: The major products are alkanes.
Scientific Research Applications
PEG13-Tos has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of complex molecules and polymers
Biology: Employed in the modification of biomolecules for improved solubility and stability
Medicine: Utilized in drug delivery systems to enhance the solubility and bioavailability of therapeutic agents
Industry: Applied in the production of specialty chemicals and materials with specific properties
Comparison with Similar Compounds
Similar Compounds
PEG12-Tos: Similar to PEG13-Tos but with a shorter polyethylene glycol chain.
PEG16-Tos: Similar to this compound but with a longer polyethylene glycol chain.
Tos-PEG13-Boc: A derivative of this compound with an additional Boc protecting group.
Uniqueness
This compound is unique due to its specific chain length, which provides an optimal balance between solubility and reactivity. This makes it particularly useful in applications where precise control over molecular properties is required .
Properties
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H56O15S/c1-30-2-4-31(5-3-30)47(33,34)46-29-28-45-27-26-44-25-24-43-23-22-42-21-20-41-19-18-40-17-16-39-15-14-38-13-12-37-11-10-36-9-8-35-7-6-32/h2-5,32H,6-29H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXFHSAUILDFVJJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H56O15S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
700.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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